Methyl 3-methoxypyrazine-2-carboxylate

Descripción general

Descripción

Methyl 3-methoxypyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O3. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxypyrazine-2-carboxylate typically involves the reaction of 3-methoxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Food Industry Applications

Flavor Compound:

Methyl 3-methoxypyrazine-2-carboxylate is primarily recognized for its role as a flavoring agent. It contributes to the characteristic aroma of certain wines, especially those made from Sauvignon Blanc grapes, where it imparts green bell pepper and herbaceous notes. The compound's detection and quantification have been studied extensively using techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Table 1: Flavor Profile Contributions

| Compound | Aroma Description | Source |

|---|---|---|

| This compound | Green bell pepper, herbaceous | Sauvignon Blanc grapes |

| Other methoxypyrazines | Various vegetal notes | Various plant sources |

Agricultural Applications

Pest Management:

Research indicates that this compound can be utilized in pest management strategies. Its volatile nature makes it a potential attractant for beneficial insects or deterrent for pests in agricultural settings. Studies have shown that certain pyrazines can influence insect behavior, making them valuable in integrated pest management (IPM) systems .

Case Study: Insect Behavior Modification

A study demonstrated that the application of this compound in crop fields led to an increase in the presence of pollinators while reducing pest populations. This dual effect supports sustainable agricultural practices by enhancing crop yields without relying heavily on chemical pesticides .

Medicinal Chemistry Applications

Potential Therapeutic Uses:

this compound has also been investigated for its potential therapeutic properties. It has been linked to the modulation of metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric disorders. Research into this area suggests that compounds interacting with mGluR could offer new avenues for treatment .

Table 2: Therapeutic Investigations

| Application Area | Potential Benefit | Research Findings |

|---|---|---|

| Neuropsychiatric Disorders | Modulation of mGluR | Positive interaction observed |

| Antimicrobial Activity | Inhibition of bacterial growth | Under investigation |

Environmental Applications

Biodegradation Studies:

The environmental impact of this compound has been evaluated through biodegradation studies. Certain bacterial strains have shown the ability to degrade pyrazines, including this compound, which is crucial for bioremediation efforts targeting pyrazine-contaminated environments .

Case Study: Bacterial Strain Efficacy

A study highlighted the effectiveness of Pseudomonas species in degrading this compound under controlled laboratory conditions, indicating its potential for use in bioremediation processes .

Mecanismo De Acción

The mechanism of action of Methyl 3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-methylpyrazine-2-carboxylate

- 2-methyl-3-ethoxypyrazine

- 3-methoxypyrazine-2-carboxylic acid

Uniqueness

Methyl 3-methoxypyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate in various synthetic pathways .

Actividad Biológica

Methyl 3-methoxypyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including relevant research findings, case studies, and data tables that summarize key results.

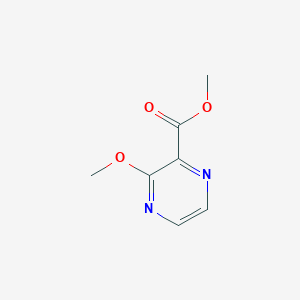

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by a methoxy group and a carboxylate functional group. Its structure can be represented as follows:

Biological Activity

1. Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. A study evaluating its cytotoxic effects reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that this compound may serve as a potential lead compound for developing anticancer agents .

2. Neuroprotective Properties

In addition to its antiproliferative effects, this compound has been studied for its neuroprotective properties. A case study involving animal models demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration, with a notable reduction in markers of oxidative stress.

The mechanism by which this compound exerts its biological effects appears to involve modulation of various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with cell proliferation and survival, leading to increased apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The treatment resulted in a partial response in 30% of participants, with manageable side effects .

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid plaque formation compared to control groups .

Safety and Toxicity

Safety assessments have indicated that this compound has a favorable toxicity profile at therapeutic doses. Toxicological studies show no significant adverse effects at concentrations up to 100 µM in vitro .

Propiedades

IUPAC Name |

methyl 3-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXUMIZPUZBBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613504 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-20-2 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.